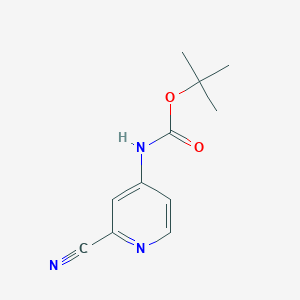![molecular formula C7H8N4 B1324367 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186310-95-1](/img/structure/B1324367.png)
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C7H8N4. It features an imidazole ring fused with a pyridine moiety, making it part of the imidazopyridine family.
Mechanism of Action
Target of Action
Similar compounds have been known to target intracellular akt activation and its downstream target (pras40) in vitro .
Mode of Action
It’s suggested that these compounds may inhibit the activation of akt and its downstream effector (p70s6) following oral dosing in mice .
Biochemical Pathways
Similar compounds have been known to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Pharmacokinetics
Similar compounds have been shown to be orally bioavailable and effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .
Result of Action
Similar compounds have been shown to effectively inhibit microtubule assembly formation in du-145 .
Action Environment
Similar compounds have been shown to have reduced hypotension .
Biochemical Analysis
Biochemical Properties
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission . This modulation can lead to changes in cellular excitability and neurotransmitter release. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to kinases can inhibit their catalytic activity, leading to downstream effects on signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . For example, high doses of this compound have been associated with toxic effects, such as liver damage and altered metabolic function . It is important to determine the optimal dosage to achieve the desired effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its effects and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its efficacy. It can be transported by specific transporters or binding proteins, which influence its localization and accumulation . For instance, it may accumulate in certain tissues, such as the liver or brain, where it can exert its effects . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, by targeting signals or post-translational modifications This localization can influence its interactions with other biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the construction of the imidazole ring from readily available 2,3-diaminopyridines. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of 2,3-diaminopyridine with a carbonyl compound such as formaldehyde . The reaction conditions often include the use of catalysts like palladium on carbon or Raney nickel for the reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA A receptor agonist and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNNVCWSIWTUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632696 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-95-1 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)







![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)




